![molecular formula C9H19NO B3301986 2-(3-Aminopropyl)cyclohexan-1-ol CAS No. 91425-85-3](/img/structure/B3301986.png)
2-(3-Aminopropyl)cyclohexan-1-ol
Overview
Description
Scientific Research Applications
Pharmacological and Toxicological Aspects of Psychoactive Substances
Research into psychoactive substances, such as 5-(2-aminopropyl)indole, explores their chemistry, synthesis, pharmacological, and toxicological aspects. These studies aim to understand the physical effects, acute and chronic toxicity, and the potential for dependence, which is critical for public health and regulatory authorities (Katselou et al., 2015).
Synthesis and Biological Activity of Heterocyclic Compounds
The synthesis of aminopyridine derivatives and their biological activities is another area of interest. These compounds have been studied for their pharmacological potential, including their interactions with metals and various biological activities. Research in this area contributes to the development of new compounds with potential pharmaceutical applications (Orie et al., 2021).
Natural Products and Antiviral Activity
The investigation of medicinal plants and their components, such as specific glycoproteins or diterpenes, for antiviral activity against diseases like COVID-19, showcases the importance of natural products in drug discovery. These studies highlight compounds that exhibit strong anti-3CLpro activity, potentially leading to the development of new antiviral drugs (Mandal et al., 2021).
Chemical Synthesis and Applications
The de novo synthesis of compounds, like 3-pyrrolin-2-ones, from acyclic precursors demonstrates the chemical ingenuity in creating molecules with diverse biological activities. Such research is foundational for developing new materials and understanding natural product synthesis (Pelkey et al., 2015).
properties
IUPAC Name |
2-(3-aminopropyl)cyclohexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8-9,11H,1-7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYNTHACALEJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCCN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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